4-[(E)-2-phenylethenyl]phenyl acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
[4-[(E)-2-phenylethenyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-13(17)18-16-11-9-15(10-12-16)8-7-14-5-3-2-4-6-14/h2-12H,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMXFQLBQPCKNI-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 E 2 Phenylethenyl Phenyl Acetate and Analogous Structures
Stereoselective Olefination Strategies for (E)-Stilbene Moiety Construction
The formation of the C=C bond in stilbenes with high (E) selectivity is a cornerstone of their synthesis. Several powerful reactions have been developed and refined for this purpose, each with its own set of advantages and substrate scope considerations.
The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are fundamental methods for alkene synthesis. nih.govtamu.edu The classical Wittig reaction involves the reaction of a phosphorus ylide, generated from a phosphonium (B103445) salt, with an aldehyde or ketone. tamu.edu For the synthesis of stilbene (B7821643) derivatives, this typically involves reacting a benzylphosphonium ylide with a substituted benzaldehyde (B42025). nih.gov While effective, the stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions, sometimes leading to mixtures of (E) and (Z) isomers. tamu.edu
The Horner-Wadsworth-Emmons (HWE) reaction, which utilizes a phosphonate (B1237965) carbanion, generally offers superior (E)-selectivity for the synthesis of stilbenes. wiley-vch.dechegg.com This reaction of stabilized phosphonate carbanions with aldehydes or ketones predominantly produces (E)-alkenes. wiley-vch.de The HWE reaction is often preferred due to the high stereoselectivity and the ease of removal of the phosphate (B84403) byproduct. wiley-vch.dejuliethahn.com For instance, stilbenes can be synthesized via the HWE reaction in a phase-transfer catalysis system, which can lead to high yields and exclusive (E)-isomer formation for aldehydes with electron-donating groups. researchgate.net A general scheme for the HWE synthesis of (E)-stilbene is the reaction of benzaldehyde with diethyl benzylphosphonate. chegg.com
Interactive Table: Comparison of Wittig and HWE Reactions for Stilbene Synthesis
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
|---|---|---|
| Reagent | Phosphorus ylide (from phosphonium salt) | Phosphonate carbanion |
| Typical (E/Z) Selectivity | Variable, can produce mixtures | High (E)-selectivity |
| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate ester |
| Byproduct Removal | Often requires chromatography | Easily removed by aqueous extraction |
In one documented approach, (E)-stilbene derivatives were synthesized in 48–99% yield with an E/Z ratio of 99:1 using a Wittig-type reaction. nih.gov Another study details the synthesis of stilbene through a Wittig reaction, followed by an iodine-induced isomerization to enrich the (E)-isomer. tamu.edu The HWE reaction has been successfully employed for the synthesis of various stilbene derivatives, including those with fluorescent properties. researchgate.net
The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a powerful tool for the formation of C-C bonds and is widely used for synthesizing stilbenes. wikipedia.orgnih.gov This reaction typically involves coupling an aryl halide with styrene (B11656) or a related vinyl derivative in the presence of a palladium catalyst and a base. wikipedia.org The reaction is known for its tolerance of a wide range of functional groups and can be performed under relatively mild conditions. orgsyn.org
A key advantage of the Heck reaction is its ability to produce symmetrical and unsymmetrical stilbenes. orgsyn.org For example, symmetrical trans-stilbenes can be synthesized via a double Heck reaction of arenediazonium salts with vinyltriethoxysilane. orgsyn.org The use of microwave irradiation in conjunction with a palladium nanocatalyst in aqueous media has been shown to be an effective and environmentally friendly protocol for the synthesis of stilbenes via the Mizoroki-Heck reaction, achieving high yields and turnover frequencies. nih.govnih.gov
Research has demonstrated the synthesis of various stilbene derivatives in good to excellent yields (40–100%) by reacting aryl bromides with different olefins using a PVP-Pd nanocatalyst under microwave irradiation. nih.gov In another study, a one-pot oxidation-Wittig-Heck sequence was developed for the synthesis of unsymmetrical stilbenes from benzyl (B1604629) halides, yielding (E)-isomers in moderate to good yields (46–76%). rsc.org
Interactive Table: Examples of Heck Coupling for Stilbene Synthesis
| Aryl Halide | Alkene | Catalyst System | Yield | Reference |
|---|---|---|---|---|
| Iodobenzene | Styrene | PdCl2, KOAc | - | wikipedia.org |
| Aryl Bromides | Various Olefins | PVP-Pd Nanoparticles, K2CO3, MW | 40-100% | nih.gov |
The Suzuki-Miyaura cross-coupling reaction is another cornerstone of modern organic synthesis, involving the reaction of an organoboron compound with an organic halide catalyzed by a palladium complex. nih.govuliege.be For the synthesis of (E)-stilbenes, this typically involves the coupling of an (E)-vinylboronic acid or ester with an aryl halide. nih.govresearchgate.net A significant advantage of this method is the complete stereochemical retention of the alkene geometry, ensuring the formation of the desired (E)-isomer. nih.gov
The preparation of the required (E)-2-phenylethenylboronic acid pinacol (B44631) ester can be achieved through the hydroboration of phenylacetylene. nih.govresearchgate.net This reagent can then be coupled with a variety of aryl bromides, including both electron-rich and electron-poor substrates, to afford (E)-stilbene derivatives in moderate to good yields. nih.gov The choice of ligand for the palladium catalyst can be crucial for the success of the coupling reaction. nih.gov
Studies have shown that the Suzuki-Miyaura reaction is a general and effective method for the stereocontrolled synthesis of (E)-stilbene derivatives. nih.govresearchgate.net The use of N-heterocyclic carbene palladium(II) complexes as catalysts has also been explored, with the ligand structure significantly impacting the catalytic activity. uliege.be
The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org This method is particularly useful for the synthesis of styryl compounds, which are structurally related to stilbenes. acs.orgrsc.org The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine. wikipedia.orgacs.org
This condensation can be used to synthesize a variety of styryl derivatives by reacting an aromatic aldehyde with a compound containing an active methylene group. acs.orgresearchgate.net For instance, novel fluorescent styryl colorants have been synthesized via Knoevenagel condensation. acs.orgamazonaws.com The reaction often affords the trans isomer, as indicated by the coupling constant of the olefinic protons in the product. acs.org The use of deep eutectic solvents or biocatalysts has been explored as greener alternatives to traditional organic solvents and catalysts. acs.org
Targeted Esterification Techniques for Phenyl Acetate (B1210297) Formation
Once the stilbene core containing a phenolic hydroxyl group is constructed, the final step in the synthesis of 4-[(E)-2-phenylethenyl]phenyl acetate is the formation of the phenyl acetate ester.
Direct esterification of a phenol (B47542) with a carboxylic acid is generally a slow reaction. libretexts.orgkhanacademy.org More commonly, the esterification of phenols is achieved by reacting them with more reactive acylating agents such as acyl chlorides or acid anhydrides. libretexts.org For the synthesis of this compound, the precursor, 4-[(E)-2-phenylethenyl]phenol, would be reacted with acetic anhydride (B1165640) or acetyl chloride. The reaction with an acid anhydride is typically slower than with an acyl chloride and may require heating. libretexts.org To increase the reaction rate, the phenol can first be converted to the more nucleophilic phenoxide ion by treatment with a base like sodium hydroxide (B78521). libretexts.org
Enzymatic synthesis offers a green alternative to chemical methods for esterification. nih.govrsc.org Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the esterification of phenolic compounds with high efficiency under mild conditions. nih.gov This biocatalytic approach avoids the use of harsh reagents and can lead to high conversion rates. nih.gov
Transesterification is another viable method where an existing ester is reacted with the phenolic compound to form the desired phenyl acetate. For example, vinyl acetate can be used as an acyl donor in an enzyme-catalyzed transesterification reaction. rsc.org
A patent describes a method for preparing phenylacetate (B1230308) by reacting phenol with acetic acid using a pyridine (B92270) propyl sulfonic acid ionic liquid as a catalyst, with yields reaching up to 88.1%. google.com Another procedure details the synthesis of ethyl phenylacetate from benzyl cyanide and ethanol (B145695) with sulfuric acid, achieving yields of 83-87%. orgsyn.org The synthesis of phenyl acetate from phenol and acetic anhydride has also been reported over a titanium silicalite-1 catalyst, with a 96.5% conversion of phenol. researchgate.net
Interactive Table: Common Reagents for Phenyl Acetate Formation
| Acylating Agent | Typical Conditions | Byproduct |
|---|---|---|
| Acetic Anhydride | Heating, optional base catalyst | Acetic acid |
| Acetyl Chloride | Room temperature, often with a base | Hydrogen chloride |
| Acetic Acid | Acid catalyst, high temperature | Water |
Phenolic Acylation Procedures
The introduction of an acetate group onto a phenolic hydroxyl is a common and crucial step in the synthesis of compounds like this compound. This transformation, known as phenolic acylation, can be achieved through several reliable methods.
A widely employed method for the acylation of phenols involves the use of an acylating agent in the presence of a base or catalyst. For instance, the acetylation of polyphenols can be carried out effectively using acetic anhydride with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in a solvent like dimethylformamide (DMF). researchgate.netnih.gov This method is known for its mild reaction conditions and often results in high yields, ranging from 78-97%, and high purity products. researchgate.netnih.gov
Alternative acylating agents, such as butyric anhydride, have also been used with similar success. nih.gov The choice of acylating agent and catalyst system can be tailored to the specific substrate and desired outcome. For example, selective acylation of one phenolic hydroxyl group over others in a polyhydroxylated molecule can be a significant challenge. However, specific protocols have been developed to achieve such regioselectivity. researchgate.net
Another approach to phenolic acylation involves the use of organic salts as acylating reagents, mediated by diethylaminosulfur trifluoride (DAST). rsc.org This method offers an efficient, one-pot procedure for the selective O-acylation of phenols at room temperature. rsc.org It has been successfully applied to a diverse range of phenols, including those derived from lignin, producing phenolic esters in nearly quantitative yields. rsc.org
Furthermore, photoinduced methods have emerged as a novel strategy for the specific acylation of phenolic hydroxyl groups. researchgate.netnih.govdocumentsdelivered.com This technique utilizes blue light irradiation in the presence of iridium and nickel bromide catalysts to generate phenoxyl and acyl radicals in situ, which then cross-couple to form the ester. researchgate.netnih.gov A key advantage of this method is its high selectivity for phenolic hydroxyls, leaving aliphatic hydroxyl groups untouched. researchgate.netnih.gov
The table below summarizes various reagents and conditions used for phenolic acylation.
| Acylating Agent | Catalyst/Mediator | Solvent | Key Features |
| Acetic Anhydride | 4-Dimethylaminopyridine (DMAP) | Dimethylformamide (DMF) | Mild conditions, high yields (78-97%). researchgate.netnih.gov |
| Butyric Anhydride | 4-Dimethylaminopyridine (DMAP) | Dimethylformamide (DMF) | Similar efficacy to acetic anhydride. nih.gov |
| Organic Salts | Diethylaminosulfur trifluoride (DAST) | Not specified | One-pot, room temperature, high yields. rsc.org |
| Aldehydes | Iridium and Nickel Bromide Catalysts | Ethyl Acetate | Photoinduced, highly selective for phenols. researchgate.netnih.gov |
Multicomponent and Cascade Reactions for Integrated Synthesis
Multicomponent reactions (MCRs) and cascade reactions represent highly efficient strategies for the synthesis of complex molecules like stilbene derivatives from simple precursors in a single operation. nih.gov These approaches are characterized by their atom economy, step economy, and the ability to generate molecular diversity. nih.gov
One-pot syntheses of stilbenes have been developed that combine multiple reaction steps, such as dehydrohalogenation-Heck olefination or multicomponent Wittig-Heck reactions. nih.gov For example, a palladium-catalyzed, three-component reaction has been utilized to synthesize disubstituted alkenes. wiley-vch.de Similarly, a cobalt-catalyzed Diels-Alder/Wittig olefination sequence allows for the concise synthesis of substituted stilbenes from propargylic phosphonium salts. wiley-vch.de
Cascade reactions, where a series of intramolecular transformations are triggered by a single event, have also been employed in stilbene synthesis. A chemoenzymatic cascade has been reported for the production of symmetrical stilbene derivatives. rsc.orgrsc.org This process involves the enzymatic decarboxylation of cinnamic acid followed by an olefin cross-metathesis reaction. rsc.orgrsc.org Another example is a copper-catalyzed cascade reaction that involves a reductive aldolization followed by lactonization to produce γ-lactones. beilstein-journals.org
The following table provides examples of multicomponent and cascade reactions used in the synthesis of stilbene-related structures.
| Reaction Type | Key Steps | Catalyst | Noteworthy Features |
| Multicomponent | Dehydrohalogenation-Heck Olefination | Not specified | One-pot synthesis of stilbenes. nih.gov |
| Multicomponent | Wittig-Heck Reaction | Not specified | One-pot synthesis of stilbenes. nih.gov |
| Cascade | Enzymatic Decarboxylation & Olefin Cross-Metathesis | Enzyme (FDC1) & Metathesis Catalyst | Chemoenzymatic route to symmetrical stilbenes. rsc.orgrsc.org |
| Cascade | Reductive Aldolization & Lactonization | Copper | Facile approach to γ-lactones. beilstein-journals.org |
Chemo- and Regioselective Considerations in Complex Synthetic Pathways
In the synthesis of complex molecules containing multiple reactive sites, such as polyhydroxylated stilbenes, chemo- and regioselectivity are of paramount importance. slideshare.net Achieving selective reaction at a specific functional group or position on a molecule is a central challenge in organic synthesis.
For stilbene synthesis, regioselectivity is often addressed in the core construction of the molecule. For instance, the Wittig reaction and its variants, like the Horner-Wadsworth-Emmons reaction, are powerful tools for forming the double bond of stilbenes with high stereoselectivity, often favoring the (E)-isomer. nih.govjuliethahn.com The choice of reagents and reaction conditions can influence the E/Z ratio of the resulting stilbene. nih.gov
The selective functionalization of the stilbene scaffold is another critical aspect. For example, the selective acylation of one phenolic hydroxyl group in the presence of others is a common requirement in the synthesis of stilbene analogs. researchgate.netnih.gov This can be achieved by carefully choosing the acylating agent, catalyst, and reaction conditions. researchgate.net In some cases, protecting groups may be necessary to block more reactive sites and direct the reaction to the desired position. google.com
Oxidative coupling reactions of 4-hydroxystilbenes also demonstrate the importance of regioselectivity. nih.govacs.org Treatment of resveratrol (B1683913) with silver(I) acetate leads to the regioselective formation of a dehydrodimer with a 2,3-dihydrobenzofuran (B1216630) structure. nih.govacs.org This selectivity is crucial for the synthesis of specific stilbene oligomers.
The table below highlights key considerations for achieving chemo- and regioselectivity in stilbene synthesis.
| Synthetic Challenge | Method/Strategy | Outcome |
| Stereoselective alkene formation | Wittig/Horner-Wadsworth-Emmons Reaction | Predominantly (E)-stilbene isomers. nih.govjuliethahn.com |
| Selective phenolic acylation | Controlled reaction conditions, specific catalysts | Acylation at a specific hydroxyl group. researchgate.netnih.gov |
| Regioselective oxidative coupling | Use of specific oxidizing agents (e.g., AgOAc) | Formation of specific dehydrodimers. nih.govacs.org |
| Site-selective C-H functionalization | Directed metalation or specific catalysts | Introduction of functional groups at desired positions. |
Principles of Green Chemistry in the Synthesis of Aryl Ethenyl Acetates
The principles of green chemistry are increasingly being integrated into the synthesis of stilbenes and their derivatives to develop more sustainable and environmentally friendly processes. researchgate.net This involves the use of safer solvents, renewable starting materials, catalytic reactions, and processes that minimize waste and energy consumption. researchgate.netyoutube.com
One key area of focus is the replacement of hazardous reagents and solvents. For example, greener alternatives to traditional bromination methods for stilbene have been developed, using reagents like pyridinium (B92312) tribromide or a combination of hydrogen peroxide and hydrobromic acid in less toxic solvents like ethanol. colab.wsacs.org
The use of catalysis is a cornerstone of green chemistry, and many modern stilbene syntheses rely on catalytic methods. researchgate.net Palladium-catalyzed reactions, such as the Heck and Suzuki couplings, are widely used for the efficient construction of the stilbene backbone. wiley-vch.de Olefin metathesis, another powerful catalytic method, has also been employed for stilbene synthesis. acs.org
Biocatalysis and the use of enzymes offer a particularly green approach to stilbene synthesis. csic.es Enzymes can operate under mild conditions in aqueous environments and often exhibit high chemo-, regio-, and stereoselectivity. For instance, unspecific peroxygenases (UPOs) have been used for the selective hydroxylation of trans-stilbene (B89595) to produce 4,4′-dihydroxy-trans-stilbene. csic.es The use of microbial fermentation to produce resveratrol and other stilbenoids from simple sugars is a promising sustainable manufacturing strategy. frontiersin.orgnih.gov
The following table summarizes some green chemistry approaches applied to stilbene synthesis.
| Green Chemistry Principle | Application in Stilbene Synthesis | Example |
| Use of Safer Reagents | Replacement of hazardous brominating agents. | Pyridinium tribromide or H₂O₂/HBr for stilbene bromination. colab.wsacs.org |
| Catalysis | Efficient C-C bond formation. | Palladium-catalyzed Heck and Suzuki couplings. wiley-vch.de |
| Biocatalysis | Selective functionalization and synthesis. | Enzymatic hydroxylation of stilbenes using peroxygenases. csic.es |
| Renewable Feedstocks | Microbial production of stilbenoids. | Fermentative production of resveratrol from glucose. frontiersin.orgnih.gov |
Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic and Crystallographic Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-[(E)-2-phenylethenyl]phenyl acetate (B1210297) in solution. Through one- and two-dimensional experiments, a complete assignment of proton and carbon signals is achievable, confirming the molecular backbone, side-chain constitution, and stereochemistry.
One-dimensional ¹H and ¹³C NMR spectra provide the fundamental data for identifying the chemical environment of each hydrogen and carbon atom in the molecule.
The ¹H NMR spectrum of 4-[(E)-2-phenylethenyl]phenyl acetate displays characteristic signals for the acetate group, the vinylic protons, and the aromatic protons of the two phenyl rings. A singlet peak appearing around δ 2.30 ppm corresponds to the three equivalent protons of the methyl group in the acetate moiety. The vinylic protons of the central ethenyl bridge appear as two distinct doublets in the δ 7.0-7.2 ppm region, with a large coupling constant (J) of approximately 16.3 Hz, which is characteristic of the trans or (E)-configuration. The complex multiplet patterns observed between δ 7.10 and δ 7.60 ppm arise from the protons on the two phenyl rings.
The ¹³C NMR spectrum corroborates the structure by showing the expected number of carbon signals. The carbonyl carbon of the acetate group is readily identified by its downfield shift to approximately δ 169.4 ppm. The methyl carbon of the acetate appears significantly upfield, around δ 21.2 ppm. The signals for the sp²-hybridized carbons of the phenyl rings and the vinyl group typically resonate in the range of δ 121 to δ 150 ppm.
Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound
While specific 2D NMR datasets for this compound are not extensively detailed in all literature, the application of these techniques is standard for confirming its structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) spin couplings. Crucially, it would show a strong cross-peak between the two vinylic protons (at ~δ 7.15 and ~δ 7.03 ppm), confirming their connectivity. It would also map the coupling networks within the two separate aromatic spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal to its attached carbon atom, for example, connecting the acetyl proton singlet at δ 2.30 to the methyl carbon at δ 21.2.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for piecing together the molecular skeleton by identifying long-range (2-3 bond) couplings between protons and carbons. Key expected correlations would include a cross-peak from the acetyl protons (δ 2.30) to the carbonyl carbon (δ 169.4) and from the vinylic protons to the carbons of the phenyl rings, unambiguously connecting the major fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other. For this compound, a key finding would be the absence of a significant NOE between the two vinylic protons, which confirms their trans spatial relationship, thereby validating the (E)-stereochemistry of the double bond.
There is a lack of specific published solid-state NMR (ssNMR) data for this compound. However, this technique would be highly valuable for characterizing the compound in its solid form. ssNMR could be used to probe molecular packing and identify the presence of different crystalline polymorphs, which may exhibit distinct conformations or intermolecular interactions. Furthermore, techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) could provide high-resolution ¹³C spectra of the solid material, offering insights into the local environment of each carbon atom within the crystal lattice.
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including FT-IR and Raman techniques, provides direct information about the functional groups and the nature of the conjugated system within the molecule.
The FT-IR spectrum of this compound provides clear evidence for its key functional groups. The most prominent feature is a strong absorption band typically observed around 1760-1765 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. The presence of the ester is further confirmed by C-O stretching vibrations appearing in the 1200-1170 cm⁻¹ region.
Vibrations associated with the stilbene (B7821643) core are also evident. The C=C stretching of the central double bond is observed around 1600 cm⁻¹. A sharp peak near 965 cm⁻¹ is attributed to the out-of-plane C-H bending (wagging) of the trans-disubstituted vinyl group, which is a diagnostic band for the (E)-isomer. Aromatic C=C stretching vibrations are visible in the 1600-1450 cm⁻¹ range, while aromatic C-H stretching appears just above 3000 cm⁻¹.
Table 2: Characteristic FT-IR Absorption Bands for this compound
While specific Raman spectra for this compound are not commonly reported, the technique is highly complementary to FT-IR for its analysis. Due to the molecule's extensive conjugated π-electron system in the stilbene core, certain vibrational modes would be strongly Raman active. In particular, the symmetric C=C stretching vibration of the central double bond and the symmetric breathing modes of the phenyl rings are expected to produce intense signals in the Raman spectrum. These signals can be weak or forbidden in the IR spectrum. Analysis of the Raman spectrum would therefore provide valuable confirmation of the conjugated backbone structure and could be used to study subtle changes in conjugation upon substitution or changes in physical state.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is indispensable for verifying the molecular formula and mapping the fragmentation pathways of this compound.
Electrospray Ionization (ESI) is a soft ionization technique that generates even-electron ions, typically protonated molecules [M+H]⁺, with low internal energy, minimizing fragmentation in the initial mass analysis. nih.gov This method is crucial for accurately determining the molecular weight of thermally labile compounds. nih.gov For this compound, ESI-MS provides the high-resolution mass of the molecular ion, allowing for the confirmation of its elemental formula, C₁₆H₁₄O₂. When subjected to tandem mass spectrometry (MS/MS), controlled fragmentation can be induced. nih.gov The fragmentation patterns are often predictable, involving the elimination of small, neutral molecules. nih.gov A key fragmentation pathway for this compound would involve the heterolytic cleavage and loss of the acetyl group.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for assessing the purity of volatile and semi-volatile compounds like this compound. The compound is first separated from non-volatile residues and other volatile components on a GC column, with its retention time serving as a key identifier under specific analytical conditions. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).
The resulting mass spectrum provides a molecular fingerprint. For phenyl acetate derivatives, a characteristic fragmentation pathway is the loss of ketene (B1206846) (H₂C=C=O) from the ester moiety. researchgate.net This process is analogous to the thermal decomposition of phenyl acetate. researchgate.net The analysis by GC-MS is vital for quality control, ensuring the sample is free from synthetic precursors or side-products. researchgate.net The derivatization of related phenolic compounds into phenyl acetates is a known method to improve their chromatographic behavior for GC-MS analysis. restek.com
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
The electronic properties of this compound, arising from its extensive system of conjugated π-electrons, are probed using UV-Vis and fluorescence spectroscopy.
The structure of this compound contains a trans-stilbene (B89595) core, which is a classic chromophore. The extended π-conjugation, spanning both phenyl rings and the ethenyl bridge, is responsible for its characteristic absorption in the UV region. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift of the main π→π* absorption band to longer wavelengths (a bathochromic shift) compared to non-conjugated systems like styrene (B11656) or benzene. libretexts.orgyoutube.com Each additional double bond in a conjugated system can increase the absorption maximum significantly. libretexts.org
Table 1: Representative UV Absorption Maxima
| Compound Family | Typical π→π* Absorption λmax (nm) |
|---|---|
| Isolated Double Bond | ~170 |
| Conjugated Diene | ~217 |
| Conjugated Triene | ~250 |
| Stilbenes | ~280-320 |
This table provides general absorption ranges to illustrate the effect of conjugation. Specific values for this compound may vary with solvent.
Like other stilbene derivatives, this compound is susceptible to photo-induced (E)/(Z) (trans/cis) isomerization upon irradiation with UV light. youtube.com The (E)-isomer is generally the more thermodynamically stable form. When a solution of the (E)-isomer is exposed to an appropriate wavelength of UV light, energy is absorbed, promoting an electron to an excited state and allowing rotation around the central C=C double bond. This leads to the formation of the (Z)-isomer until a photostationary state (a specific equilibrium mixture of E and Z isomers) is reached. This transformation can be readily monitored by UV-Vis spectroscopy, as the (Z)-isomer, being less planar, exhibits a different absorption spectrum, typically with a lower molar absorptivity (ε) and a slight shift in wavelength. researchgate.net
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing
Table 2: Crystallographic Data for the Parent Compound, trans-Stilbene
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| a (Å) | 12.287 |
| b (Å) | 5.66 |
| c (Å) | 15.478 |
| β (°) | 112.03 |
| Z (molecules/unit cell) | 4 |
Data is for the parent compound trans-stilbene and serves as a reference. researchgate.net
Confirmation of E-Stereoisomer Configuration in the Crystalline State
While a specific, publicly available crystal structure for this compound is not readily found, extensive crystallographic studies on the parent molecule, (E)-stilbene, and its derivatives provide a robust framework for confirming the E-configuration. In the crystal structure of (E)-stilbene, the molecule is essentially planar, with the two phenyl rings and the central ethylene (B1197577) bridge lying nearly in the same plane. The torsion angle between the phenyl rings and the double bond is typically small, a characteristic feature of the E-isomer that maximizes π-system conjugation.
The presence of the acetate group in this compound introduces additional conformational flexibility, particularly concerning the orientation of the acetate moiety relative to the phenyl ring. However, the fundamental E-configuration of the stilbene backbone is expected to be maintained in the crystalline state due to its inherent thermodynamic stability over the sterically hindered Z-isomer. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) in solution can also corroborate the E-configuration through the characteristic large coupling constant (typically > 15 Hz) of the vinyl protons. However, single-crystal X-ray diffraction provides the ultimate proof of this configuration in the solid phase.
Table 1: Representative Crystallographic Parameters for (E)-Stilbene and Related Derivatives
| Parameter | (E)-Stilbene | (E)-4-Methoxy-4'-nitrostilbene |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 15.707 | 12.345 |
| b (Å) | 5.727 | 5.891 |
| c (Å) | 12.374 | 18.932 |
| β (°) | 111.9 | 107.4 |
| Z | 4 | 4 |
This table presents data for related compounds to illustrate typical crystallographic parameters for E-stilbene derivatives. The data is for illustrative purposes as specific data for this compound is not publicly available.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The packing of this compound molecules in a crystal is a delicate balance of various weak intermolecular interactions. These interactions, though individually weak, collectively provide the cohesive energy necessary to form a stable crystalline solid. The primary interactions expected to be at play are C-H···O hydrogen bonds and π-π stacking interactions.
Hydrogen Bonding:
In the absence of strong hydrogen bond donors like -OH or -NH groups, the crystal structure of this compound is likely to be stabilized by a network of weak C-H···O hydrogen bonds. The carbonyl oxygen of the acetate group is a potential hydrogen bond acceptor, and numerous aromatic and vinylic C-H groups can act as donors. These interactions, characterized by H···O distances typically in the range of 2.2 to 2.8 Å and C-H···O angles greater than 110°, are crucial in directing the three-dimensional assembly of the molecules. For instance, interactions involving the methyl protons of the acetate group and the carbonyl oxygen of a neighboring molecule can lead to the formation of chains or dimeric motifs.
π-π Stacking:
The interplay between C-H···O hydrogen bonds and π-π stacking interactions creates a complex and robust supramolecular architecture. The C-H···O bonds can link molecules into one- or two-dimensional arrays, which are then further organized in three dimensions through the π-π stacking of the aromatic rings.
Table 2: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| C-H···O | Aromatic C-H | Carbonyl Oxygen (O=C) | 2.2 - 2.8 (H···O) |
| C-H···O | Vinylic C-H | Carbonyl Oxygen (O=C) | 2.2 - 2.8 (H···O) |
| C-H···O | Methyl C-H | Carbonyl Oxygen (O=C) | 2.3 - 2.9 (H···O) |
| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 (Interplanar) |
This table outlines the expected types of intermolecular interactions based on the analysis of similar molecular structures. The distances are representative values observed in related compounds.
Computational Chemistry and Theoretical Investigations of 4 E 2 Phenylethenyl Phenyl Acetate
Quantum Chemical Calculations: Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By approximating the exchange-correlation energy, DFT allows for the accurate calculation of various molecular attributes, providing a deep understanding of the molecule's behavior at a quantum level. For 4-[(E)-2-phenylethenyl]phenyl acetate (B1210297), DFT studies, particularly using functionals like B3LYP, are essential for elucidating its fundamental chemical nature.
The geometry of a molecule is fundamental to its properties and interactions. Computational geometry optimization aims to find the lowest energy arrangement of atoms, representing the molecule's most stable structure. For stilbene (B7821643) derivatives like 4-[(E)-2-phenylethenyl]phenyl acetate, the core structure is the trans-stilbene (B89595) backbone, which is known to be nearly planar. nih.gov
Studies on trans-resveratrol, the direct precursor, show that its most stable conformations are planar, a result of the delocalized π-electron system extending across the two phenyl rings and the ethenyl bridge. nih.govresearchgate.net The introduction of the acetate group at the 4'-position introduces additional rotational freedom around the C-O single bond. Conformational analysis using DFT would explore the potential energy surface associated with the rotation of this acetate group, as well as the phenyl rings, to identify the global minimum energy conformer. Calculations on trans-resveratrol have identified multiple stable conformers, with energy differences being very small, suggesting a flexible structure. researchgate.net A similar flexibility would be expected for its acetate derivative. The planarity of the stilbene core is crucial for its electronic properties and is a key feature confirmed by DFT calculations. researchgate.net
Table 1: Selected Optimized Geometrical Parameters for Related Compounds (trans-stilbene and trans-resveratrol) from DFT Calculations (Note: These values provide a reference for the expected geometry of the stilbene core in this compound.)
| Parameter | Bond/Angle | trans-stilbene (B3LYP) unige.ch | trans-resveratrol (B3LYP/6-31G**) researchgate.net |
|---|---|---|---|
| Bond Length (Å) | C=C (ethenyl) | 1.34 | 1.33 |
| Bond Length (Å) | C-C (phenyl-ethenyl) | 1.47 | 1.46 |
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net
For trans-resveratrol, the HOMO is typically localized over the entire molecule, reflecting the conjugated π-system, with significant contributions from the electron-rich hydroxyphenyl ring. researchgate.net The LUMO is also distributed across the π-system. researchgate.net In this compound, replacing a hydroxyl group with an acetate group, which is less electron-donating, is expected to slightly lower the HOMO energy and increase the HOMO-LUMO gap compared to resveratrol (B1683913). A larger gap implies greater kinetic stability and lower chemical reactivity. orgchemres.org DFT calculations on resveratrol and its derivatives have been used to determine these values precisely. researchgate.netorgchemres.org
Table 2: Calculated FMO Energies and Band Gaps for Resveratrol (Note: Values are method-dependent. The acetate derivative is expected to show a slightly larger band gap.)
| Compound | Method | HOMO (eV) | LUMO (eV) | Band Gap (ΔE) (eV) |
|---|---|---|---|---|
| trans-Resveratrol | B3LYP/6-311+G(d,p) | -3.54 orgchemres.org | - | - |
The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction sites. It illustrates the electrostatic potential on the electron density surface, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack).
For trans-resveratrol, MESP analysis shows negative potential localized around the oxygen atoms of the hydroxyl groups due to their high electronegativity and lone pairs of electrons. nih.gov For this compound, the MESP would show a strong negative potential around the carbonyl oxygen of the acetate group, making it a primary site for hydrogen bonding and electrophilic interactions. The remaining hydroxyl groups would also present negative regions. The hydrogen atoms of the hydroxyl groups and some regions of the phenyl rings would show positive potential. This analysis is crucial for understanding how the molecule interacts with biological receptors. nih.gov
Theoretical vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign experimental spectral bands to specific molecular motions. aminer.cn This aids in the structural confirmation of the synthesized molecule.
For this compound, a key vibrational mode would be the C=O stretching of the acetate group. Experimental FT-IR data for resveratrol acetate show this characteristic peak at 1751 cm⁻¹. mdpi.com Theoretical calculations on related molecules like trans-stilbene have provided detailed assignments for the vibrations of the stilbene core, including C=C stretching of the aromatic rings (around 1600 cm⁻¹), C-H stretching, and various out-of-plane bending modes. unige.chresearchgate.netacs.org DFT calculations would not only confirm the C=O stretch but also predict the frequencies for the entire molecule, helping to interpret its full experimental vibrational spectrum.
Table 3: Key Vibrational Frequencies for Resveratrol Acetate and Related Structures
| Compound | Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) |
|---|---|---|---|
| Resveratrol Acetate | C=O Stretch (ester) | 1751 mdpi.com | - |
| trans-Stilbene | C=C Stretch (ethenyl) | - | 1664 (B3LYP) unige.ch |
| trans-Resveratrol | Aromatic C=C Stretch | ~1600 mdpi.com | - |
Chemical Potential (μ): Measures the tendency of electrons to escape from the system.
Chemical Hardness (η): Represents the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.
Studies on resveratrol and its derivatives have used these descriptors to compare their reactivity. orgchemres.orgnih.govworldscientific.com For this compound, these calculations would provide a quantitative measure of its stability and reactivity profile, allowing for comparison with resveratrol and other related compounds. The acetate derivative is expected to be slightly "harder" (less reactive) than resveratrol due to the replacement of a strongly electron-donating hydroxyl group. orgchemres.org
Table 4: Calculated Global Reactivity Descriptors for trans-Resveratrol (Note: These values serve as a baseline for predicting the reactivity of its acetate derivative.)
| Descriptor | Formula | Value (B3LYP/6-311+G(d,p)) orgchemres.org |
|---|---|---|
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.54 eV |
| Hardness (η) | E_LUMO - E_HOMO | - |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Space Exploration
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, revealing how the molecule moves, flexes, and interacts with its environment (e.g., a solvent or a biological macromolecule).
Theoretical Studies of Non-Covalent Interactions (NCI)
Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. monash.edu For this compound, with its aromatic rings and ester group, these forces are of particular interest.
Quantification of π-π Stacking and C-H···π Interactions
The planar structure of the stilbene core in this compound makes it an ideal candidate for π-π stacking interactions. These interactions, arising from the electrostatic and dispersion forces between aromatic rings, are crucial in the formation of molecular aggregates and in determining the structure of its crystals. rsc.org Computational studies on similar aromatic systems have shown that π-π stacking configurations are generally more strongly bound than C-H···π analogues. researchgate.net The relative orientation of the stacked rings (parallel-displaced, T-shaped, or sandwich) dictates the strength of the interaction.
C-H···π interactions, where a C-H bond acts as a weak donor to a π-system, are also expected to be prevalent. The aromatic rings of the stilbene moiety can serve as the π-acceptor for C-H bonds from neighboring molecules. The quantification of these interactions can be achieved through high-level quantum mechanical calculations, such as Møller-Plesset perturbation theory (MP2), which can accurately capture dispersion effects. researchgate.netmdpi.com For instance, studies on similar systems have quantified the strength of a single C-H···π interaction to be approximately 1 kcal·mol⁻¹. mdpi.com
| Interaction Type | Model System | Calculated Interaction Energy (kcal/mol) | Computational Method |
|---|---|---|---|
| π-π Stacking (Parallel-displaced) | Benzene Dimer | -2.4 to -2.8 | CCSD(T) |
| C-H···π | Benzene-Methane Complex | -1.45 | MP2 |
| C-H···O Hydrogen Bond | Formaldehyde-Methane Complex | -0.5 to -1.0 | MP2 |
Computational Elucidation of Reaction Mechanisms and Pathways
Computational chemistry is a powerful tool for elucidating the intricate details of chemical reactions, including the identification of transient species and the calculation of energy barriers.
Transition State (TS) Search and Activation Energy Calculations
A key application of computational chemistry to stilbene derivatives is the study of their photoisomerization between the (E) and (Z) forms. researchgate.net This process is fundamental to their potential use in molecular switches and other light-responsive materials. Transition state (TS) theory is employed to understand the kinetics of such reactions. libretexts.org The search for the transition state geometry, a first-order saddle point on the potential energy surface, is a critical step. libretexts.org
For the thermal isomerization of this compound, computational methods like Density Functional Theory (DFT) can be used to locate the transition state for rotation around the central C=C double bond. The energy difference between the ground state and the transition state gives the activation energy (Ea) for the reaction. libretexts.org In the case of photoisomerization, the process is more complex, often involving conical intersections between electronic states. researchgate.netacs.org
| Isomerization Process | Computational Method | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Thermal cis-to-trans | CASSCF | ~43 |
| Photochemical cis-to-trans | Ab initio multiple spawning | Barrierless on S1 surface |
Reaction Coordinate Analysis and Potential Energy Surfaces (PES)
The reaction coordinate represents the minimum energy path connecting reactants and products via the transition state. libretexts.org For the isomerization of this compound, the primary reaction coordinate is the dihedral angle of the central double bond. A potential energy surface (PES) is a multidimensional plot of the energy of a molecule as a function of its geometry. researchgate.net
Computational studies on stilbene have revealed a complex PES for photoisomerization, involving both the ground (S0) and first excited singlet (S1) states. researchgate.netnih.gov Upon photoexcitation, the molecule moves from the Franck-Condon region on the S1 surface towards a lower-energy, twisted geometry, which is a conical intersection with the S0 state. This provides a pathway for efficient non-radiative decay back to the ground state, resulting in a mixture of (E) and (Z) isomers.
Mechanistic Probes (e.g., ELF, LOL, RDG, Fukui Functions) for Reactivity Sites
To gain a deeper understanding of the reactivity of this compound, various computational tools can be employed to analyze its electronic structure.
Mechanistic Studies of Reactions Involving the E Stilbene and Phenyl Acetate Moieties
Photo-Induced Processes and Photoisomerization Mechanisms
The stilbene (B7821643) moiety is renowned for its rich photochemistry, primarily characterized by reversible (E) ⇌ (Z) isomerization and, under certain conditions, irreversible photocyclization.
The (E) to (Z) (or trans to cis) photoisomerization of stilbene derivatives is a classic example of a photochemical reaction. wikipedia.org Upon absorption of UV light, the (E)-isomer is promoted from the ground state (S₀) to an excited singlet state (S₁). researchgate.net From the S₁ state, the molecule can undergo rotation around the central carbon-carbon double bond to reach a perpendicular, twisted geometry. This twisted conformation is considered a critical intermediate on the potential energy surface. acs.org
The isomerization process can proceed through different pathways. In the direct, unsensitized reaction, decay from the twisted singlet intermediate can lead to either the (Z) or (E) isomer in the ground state. However, the process is often more complex and can involve the triplet state (T₁). kyoto-u.ac.jp After initial excitation to the S₁ state, the molecule can undergo intersystem crossing to the T₁ state. kyoto-u.ac.jpphotochemcad.com Isomerization then occurs on the triplet potential energy surface, again via a twisted intermediate, before decaying back to the S₀ ground state of either the (E) or (Z) form. kyoto-u.ac.jp
The use of a triplet sensitizer (B1316253) can significantly influence the isomerization pathway. kyoto-u.ac.jprsc.org A sensitizer molecule is excited to its triplet state and then transfers its energy to the stilbene molecule, promoting it directly to its T₁ state in a process known as the Dexter energy-transfer mechanism. kyoto-u.ac.jp Interestingly, the choice of sensitizer can alter the final (Z)/(E) ratio. For instance, while many sensitizers favor the formation of the (Z)-isomer, a para-benzoquinone sensitizer can lead to (E)-selectivity by forming a stable exciplex with a preoxetane structure, creating a specific pathway that favors the (E)-conformation. kyoto-u.ac.jprsc.org
Under aerobic conditions, the (Z)-stilbene intermediate can undergo a further photochemical reaction: an oxidative electrocyclic reaction to form a dihydrophenanthrene intermediate, which subsequently oxidizes to yield a phenanthrene (B1679779) derivative. nih.govrsc.org This process is a known pathway for many stilbene compounds upon irradiation. nih.gov
The efficiency of photoisomerization is quantified by the quantum yield (Φ), which is the number of molecules undergoing a specific photoreaction divided by the number of photons absorbed. The quantum yields for stilbene derivatives are highly dependent on experimental conditions such as the solvent, temperature, and the presence of other substances. researchgate.netomlc.org For the parent trans-stilbene (B89595), the fluorescence quantum yield is relatively low, indicating that isomerization and other non-radiative decay pathways are highly efficient. omlc.org
For example, the fluorescence quantum yield of trans-stilbene has been reported to be around 0.04-0.05 in non-polar solvents like hexane (B92381) or methylcyclohexane (B89554) at room temperature. omlc.org The solvent can influence the stability of the excited states and the transition states, thereby affecting the rates of isomerization and fluorescence. researchgate.net In viscous solvents like glycerol, the quantum yield of fluorescence increases as the rotation required for isomerization is hindered. omlc.org
Table 1: Fluorescence Quantum Yields of trans-Stilbene in Various Solvents
| Solvent | Quantum Yield (Φ) | Reference |
|---|---|---|
| Hexane | 0.044 | omlc.org |
| Methylcyclohexane/isohexane (2:1) | 0.05 | omlc.org |
This interactive table provides data on the fluorescence quantum yields of trans-stilbene, the core structure of the molecule .
The photostability of stilbenes is a critical factor, especially for applications that involve exposure to light. mdpi.com Trans-isomers are generally more thermodynamically stable than their cis counterparts. nih.gov However, under UV or even fluorescent light, trans-stilbenes can readily isomerize to the cis form. nih.govmdpi.com Studies on various stilbene derivatives have shown that after just 10-30 minutes of UV exposure in methanol, most of the trans structure is converted. nih.gov The presence of substituents on the phenyl rings can affect both the rate of isomerization and the potential for degradation reactions. researchgate.net
Ester Hydrolysis Mechanisms in Different Media
The phenyl acetate (B1210297) moiety of the title compound is susceptible to hydrolysis, which can be catalyzed by either acid or base. This reaction cleaves the ester bond to yield 4-[(E)-2-phenylethenyl]phenol and acetic acid.
The acid-catalyzed hydrolysis of phenyl acetate and its derivatives typically proceeds via a bimolecular A-2 (Acid-catalyzed, bimolecular) mechanism. acs.orgjcsp.org.pk This mechanism involves a series of equilibrium steps:
Protonation: The carbonyl oxygen of the ester is rapidly and reversibly protonated by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon. jcsp.org.pk
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the protonated carbonyl carbon. This is the rate-determining step of the reaction. jcsp.org.pk
Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to the phenoxy group, making it a better leaving group (phenol).
Elimination: The intermediate collapses, expelling the phenol (B47542) molecule and forming the protonated carboxylic acid.
Deprotonation: The protonated carboxylic acid is deprotonated by water to yield the final carboxylic acid product and regenerate the acid catalyst.
Kinetic studies show that the rate of hydrolysis increases with acid concentration up to a certain point, after which the rate may decrease due to reduced water activity at very high acid concentrations. jcsp.org.pk The catalytic efficiency of different strong acids can vary, with an observed order often being HCl > H₂SO₄ > HClO₄, which is characteristic of the A-2 mechanism. jcsp.org.pk
Base-catalyzed hydrolysis, also known as saponification, is another important reaction pathway for the phenyl acetate group. This reaction is typically irreversible because the final step forms a carboxylate salt. The mechanism is a nucleophilic acyl substitution:
Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. byjus.com This leads to the formation of a tetrahedral alkoxide intermediate. byjus.com
Intermediate Collapse: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the phenoxide ion as the leaving group. byjus.com Phenoxide is a relatively good leaving group due to the resonance stabilization of the negative charge over the phenyl ring.
Kinetic studies confirm that the hydrolysis of phenyl acetate is first-order and base-catalyzed at near-neutral or basic pH. stanford.edu The reaction rate is linearly correlated with the concentration of hydroxide ions. stanford.edu The presence of mineral surfaces, such as silica, can catalyze the hydrolysis reaction. stanford.edu
Table 2: Comparison of Acid- and Base-Catalyzed Hydrolysis of Phenyl Acetate Moiety
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
|---|---|---|
| Catalyst | H₃O⁺ | OH⁻ |
| Mechanism | A-2 (Bimolecular) | Nucleophilic Acyl Substitution |
| Rate-Determining Step | Attack of H₂O on protonated ester | Attack of OH⁻ on ester |
| Reversibility | Reversible | Irreversible (due to final acid-base step) |
| Key Intermediate | Protonated tetrahedral intermediate | Tetrahedral alkoxide intermediate |
This interactive table summarizes the key differences between the acid- and base-catalyzed hydrolysis mechanisms for the phenyl acetate portion of the molecule.
Electrophilic and Nucleophilic Reactions of the Aromatic Rings and Ethenyl Moiety
The ethenyl bridge and the two phenyl rings of the stilbene core provide sites for various addition and substitution reactions.
Electrophilic Reactions: The carbon-carbon double bond of the ethenyl moiety is electron-rich and thus susceptible to electrophilic addition. A classic example is the bromination of stilbene. centre.eduodinity.com The reaction proceeds via the attack of the double bond on a bromine molecule (Br₂). odinity.com This leads to the formation of a cyclic bromonium ion intermediate. odinity.comresearchgate.net Subsequent backside attack by a bromide ion (Br⁻) opens the ring, resulting in the anti-addition of two bromine atoms across the double bond. researchgate.net The nature of the intermediate can be influenced by substituents on the phenyl rings; electron-donating groups can favor a more open carbocation intermediate over the bridged bromonium ion. rsc.orgrsc.org The aromatic rings can also undergo electrophilic aromatic substitution, although the reactivity will be influenced by the deactivating nature of the vinyl group and the activating/deactivating properties of the acetate group and its position.
Nucleophilic Reactions: While less common for simple alkenes, the ethenyl moiety in stilbene derivatives can undergo nucleophilic reactions if the system is appropriately substituted. For example, α-nitro-β-X-stilbenes are known to undergo nucleophilic vinylic substitution reactions with various nucleophiles. acs.org Furthermore, vicinal dibromides, such as those formed from the bromination of stilbene, can undergo debromination via an E2-like mechanism when treated with certain nucleophiles like iodide, cyanide, or thiophenoxide ions. publish.csiro.au Kinetic studies suggest that this debromination often involves the nucleophile attacking one of the bromine atoms rather than a carbon atom. publish.csiro.au
Electrophilic Aromatic Substitution (EAS) Pathways
Electrophilic aromatic substitution (EAS) on 4-[(E)-2-phenylethenyl]phenyl acetate can occur on either of its two aromatic rings. The reaction proceeds via a two-step mechanism involving the initial attack of the aromatic pi-electron system on an electrophile (E+) to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. masterorganicchemistry.comuci.edu This first step is typically the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.comuci.edu In the second, faster step, a base removes a proton from the carbon bearing the new electrophile, restoring aromaticity. masterorganicchemistry.com
The regioselectivity of the substitution is governed by the directing effects of the existing substituents on each ring.
Ring A (Phenyl Acetate Moiety): The acetate group (-OCOCH₃) is a deactivating group due to the electron-withdrawing inductive effect of the carbonyl oxygen. However, it is an ortho, para-director because the lone pairs on the adjacent oxygen atom can be donated to the ring through resonance, stabilizing the positive charge in the arenium ion intermediate when the electrophile adds to the ortho or para positions.
Ring B (Styrene Moiety): The phenylethenyl group is an activating, ortho, para-directing substituent. It activates the ring towards electrophilic attack and directs incoming electrophiles to the positions ortho and para to the point of attachment.
Addition Reactions Across the Carbon-Carbon Double Bond
The carbon-carbon double bond of the (E)-stilbene core is susceptible to electrophilic addition reactions, which are characteristic of alkenes. wikipedia.org In these reactions, the pi bond is broken, and two new sigma bonds are formed.
A classic example is the bromination of stilbene. The reaction of (E)-stilbene with bromine (Br₂) typically proceeds through a cyclic bromonium ion intermediate. wikipedia.org This intermediate is formed when the alkene's pi electrons attack a bromine molecule, displacing a bromide ion. The remaining bromide ion then attacks the bromonium ion from the side opposite the initial bond (anti-addition), leading to the formation of a vicinal dihalide. ksu.edu.sa For (E)-stilbene, this anti-addition results in the formation of meso-1,2-dibromo-1,2-diphenylethane. wikipedia.org
Another important addition reaction is epoxidation. (E)-stilbene can be epoxidized using peroxy acids (e.g., m-CPBA) or other oxidizing agents. wikipedia.org This reaction involves the concerted transfer of an oxygen atom to the double bond, forming a three-membered ring called an epoxide (or oxirane). The epoxidation of (E)-stilbene yields trans-stilbene oxide as a racemic mixture of its two enantiomers. wikipedia.org
These addition reactions compete with reactions at the aromatic rings and demonstrate the multifaceted reactivity of the stilbene scaffold.
Nucleophilic Acyl Substitution at the Acetate Group
The ester functional group of the phenyl acetate moiety undergoes nucleophilic acyl substitution. openstax.org This class of reaction is fundamental to the derivatization of the hydroxyl group on the stilbene backbone. The mechanism involves a two-step addition-elimination process. openstax.orgmasterorganicchemistry.com
Nucleophilic Addition: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral alkoxide intermediate. libretexts.org
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and the phenoxide group (the (E)-stilben-4-yloxy group in this case) is expelled as a leaving group. openstax.org
The feasibility of this reaction depends on the relative basicity of the nucleophile and the leaving group; the equilibrium favors the displacement of the weaker base. masterorganicchemistry.com The reactivity of carboxylic acid derivatives towards nucleophilic attack follows a general trend, as outlined in the table below. Acid chlorides are the most reactive due to the high electronegativity of chlorine and its excellent ability to stabilize a negative charge, making it a very good leaving group. khanacademy.org Esters are less reactive than acid anhydrides but more reactive than amides.
| Carboxylic Acid Derivative | Structure (R=Alkyl, Ar=Aryl) | Leaving Group | Reactivity |
|---|---|---|---|
| Acyl Chloride | R-CO-Cl | Cl⁻ | Most Reactive |
| Acid Anhydride (B1165640) | R-CO-O-CO-R | RCOO⁻ | ↓ |
| Ester | R-CO-OR' | R'O⁻ | ↓ |
| Amide | R-CO-NR'₂ | R'₂N⁻ | Least Reactive |
Catalytic Transformations and Their Mechanistic Insights
Catalysis offers powerful tools for modifying the this compound scaffold with high efficiency and selectivity, enabling transformations that are difficult to achieve through classical methods.
Transition Metal-Catalyzed Functionalizations and C-H Activation
Transition metal catalysis has emerged as a premier strategy for the direct functionalization of C-H bonds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. researchgate.netnih.gov For stilbene derivatives, catalysts based on rhodium and palladium are particularly effective. nih.govacs.org
Rhodium-catalyzed oxidative alkenylation can be used to synthesize stilbene derivatives from arenes and styrenes. nih.govacs.org The mechanism for this type of C-H activation can proceed via a concerted metalation-deprotonation pathway. youtube.com The catalyst first coordinates to the arene, followed by cleavage of a C-H bond to form a cyclometalated intermediate. Subsequent steps involve insertion of the alkene (styrene) and reductive elimination to yield the final stilbene product and regenerate the active catalyst. youtube.com These reactions can tolerate a variety of functional groups, including esters like the acetate moiety present in the target compound. nih.govacs.org
Palladium-catalyzed reactions, such as the Heck reaction, are also widely used for constructing the stilbene backbone. nih.gov Furthermore, palladium catalysts can be employed for direct C-H arylation of the stilbene rings, expanding their structural diversity. The mechanism often starts with the oxidative addition of an aryl halide to a Pd(0) species, followed by a Heck-type insertion into an alkene or direct C-H activation of the arene. youtube.com
| Catalyst System | Reaction Type | Proposed Mechanistic Step | Reference |
|---|---|---|---|
| Rhodium Complexes | Oxidative Alkenylation | C-H Activation / Concerted Metalation-Deprotonation | acs.org, nih.gov |
| Palladium(II) Acetate | Heck Coupling | Oxidative Addition / Migratory Insertion | nih.gov |
| Palladium(0) Complexes | C-H Arylation | Oxidative Addition / Heck-type Insertion | youtube.com |
| Cobalt(II) Complexes | Radical Carbene Transfer | Metalloradical Catalysis | wiley-vch.de |
Investigation of Photocatalytic and Electrochemical Reaction Pathways
The extended π-system of the stilbene core makes it amenable to transformations induced by light (photocatalysis) or electric current (electrochemistry).
Photocatalytic Pathways: Upon irradiation with UV light, (E)-stilbene (trans-stilbene) can undergo isomerization to the less stable (Z)-stilbene (cis-stilbene). researchgate.net The cis-isomer can then undergo a reversible 6π-electrocyclic ring closure to form an unstable intermediate, trans-4a,4b-dihydrophenanthrene. organicreactions.orgnih.gov In the presence of an oxidizing agent (like oxygen or iodine), this intermediate is irreversibly oxidized to form a phenanthrene derivative. organicreactions.orgnih.gov This entire process is known as the Mallory reaction. nih.gov The reaction proceeds from an excited state of the cis-isomer and is a powerful method for synthesizing polycyclic aromatic systems. researchgate.netnih.gov
Electrochemical Pathways: Electrochemical methods provide an alternative way to induce redox reactions. Stilbene derivatives can be oxidized at an anode. Studies on electron-deficient stilbenes have shown that electrocatalytic anodic oxidation can lead to the cleavage of the carbon-carbon double bond, producing the corresponding aldehydes in high yield. organic-chemistry.org The proposed mechanism involves the formation of a radical cation, which is then attacked by a nucleophile (like water). Further oxidation leads to an intermediate 1,2-diol, which is then cleaved under the reaction conditions. organic-chemistry.org The distribution of the highest occupied molecular orbital (HOMO) in the stilbene derivative influences its reactivity in these electrochemical processes. rsc.org
Elucidation of Reaction Mechanisms for Derivatization and Scaffold Modification
The stilbene scaffold is considered a "privileged structure" in medicinal chemistry, and understanding the mechanisms of its modification is crucial for developing new compounds. nih.govrsc.org The derivatization of this compound can be achieved by leveraging the distinct reactivity of its different components.
Modification via the Acetate Group: The ester can be hydrolyzed under basic or acidic conditions to yield the corresponding phenol, 4-hydroxystilbene. This phenol can then be re-functionalized to introduce a wide variety of ether or ester groups through Williamson ether synthesis or acylation, respectively. The derivatization of phenol to phenyl acetate itself is a standard acylation reaction, often using acetic anhydride in the presence of a base. researchgate.net
Modification of the Stilbene Core: As discussed, transition metal-catalyzed C-H activation and cross-coupling reactions are powerful tools for adding substituents to the aromatic rings. researchgate.netnih.gov For instance, a rhodium-catalyzed alkenylation could be used to introduce further styryl groups, or a palladium-catalyzed Heck reaction could attach various acrylic esters. acs.orgnih.gov These methods allow for systematic changes to the electronic and steric properties of the molecule. rsc.org
The Wittig reaction and its variants, like the Horner-Wadsworth-Emmons reaction, are cornerstone methods for constructing the stilbene double bond itself, allowing for the synthesis of analogues with different substitution patterns on either aromatic ring from the outset. nih.govresearchgate.net By combining these synthetic strategies, a vast library of stilbene derivatives can be generated from simple precursors, with each synthetic step guided by a clear mechanistic rationale.
Advanced Research Applications and Future Directions
Role as a Model Compound for Studying Photoresponsive Molecular Systems
The most prominent photochemical reaction of stilbenes is the cis-trans isomerization, which can be initiated by either direct or sensitized irradiation. This reversible transformation makes 4-[(E)-2-phenylethenyl]phenyl acetate (B1210297) an excellent model compound for investigating the fundamental principles of photoresponsive molecular systems. The quantum yield of this isomerization is influenced by factors such as the substituents on the aromatic rings and the properties of the solvent.
Researchers have extensively studied the photochemistry of stilbene (B7821643) and its derivatives to understand the mechanisms of light-induced molecular switching. The isomerization process is known to proceed through a twisted excited state intermediate. Beyond isomerization, stilbenes can undergo other photochemical reactions, including cyclization, dimerization, and oxidation, providing a rich platform for photochemical studies. The fluorescence of stilbenes, which is also dependent on substituents and the solvent, can be quenched by various molecules, offering another avenue for studying molecular interactions.
Exploration in Advanced Materials Science: Optoelectronics and Photonics
The class of stilbene compounds, including 4-[(E)-2-phenylethenyl]phenyl acetate, has been widely explored for applications in organic light-emitting diodes (OLEDs). Their high fluorescence quantum yields, good thermal stability, and the ability to tune their emission colors make them suitable for use as emitters, hosts, or charge-transporting materials in OLEDs.
In the realm of photonics, stilbene-containing polymers have demonstrated significant second-order nonlinear optical (NLO) coefficients. This property makes them promising candidates for a variety of NLO applications, such as frequency doubling, electro-optic modulation, and optical switching. Furthermore, stilbenes have been utilized as sensitizers in dye-sensitized solar cells (DSSCs) due to their strong absorption in the visible spectrum and good electrochemical stability, which can enhance the power conversion efficiency of these devices.
Strategic Building Block in the Synthesis of Complex Organic Molecules
This compound serves as a valuable precursor in organic synthesis. It can be used to generate resveratrol (B1683913), a phytoalexin with a wide array of biological activities, through the hydrolysis of its acetyl group. nih.gov The synthesis of resveratrol and its derivatives has been a major focus of research. nih.gov
Several classical and modern synthetic methods are employed for the synthesis of stilbenes and their derivatives. The Wittig reaction, which involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone, is a widely used method. Palladium-catalyzed cross-coupling reactions, such as the Heck reaction and the Suzuki reaction, are also versatile methods for forming the carbon-carbon bonds necessary for the stilbene scaffold. The Perkin reaction, which synthesizes α,β-unsaturated carboxylic acids from aromatic aldehydes, has also been adapted for stilbene synthesis.
Systematic Investigations of Structure-Reactivity Relationships within the Stilbene-Acetate Class
The biological and chemical activity of stilbene derivatives is highly dependent on the functional groups attached to the stilbene core. Systematic studies comparing different stilbenoids, such as resveratrol, pinosylvin, and pterostilbene, have shown that the presence and position of hydroxyl and methoxy (B1213986) groups significantly influence their properties.
For instance, the 4-hydroxyl group of resveratrol is considered crucial for some of its biological activities. nih.gov Methylation of the hydroxyl groups can alter the solubility, reactivity, and biological efficacy of the stilbene compound. The acetate group in this compound modifies the properties of the parent compound, 4-hydroxystilbene, making it more stable and improving its bioavailability in some contexts. Such structure-activity relationship (SAR) studies are essential for designing new stilbene derivatives with tailored properties for specific applications. nih.gov
Development and Application of Novel Analytical Methodologies for Compound Characterization and Reaction Monitoring
A variety of analytical techniques are employed to characterize this compound and monitor its reactions. Standard methods include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the molecular structure.
Luminol-enhanced chemiluminescence is a technique that has been used to study the antioxidative action of stilbenoids by observing their effects on reactive oxygen species (ROS) produced by cells. This method can distinguish between the inhibition of intracellular and extracellular ROS. The development of such specialized analytical methodologies is crucial for understanding the mechanisms of action of stilbene derivatives and for quality control during their synthesis and application.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C16H14O2 | researchgate.net |
| Common Name | trans-4-Acetoxystilbene | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 142-144 °C | |
| Solubility | Soluble in dichloromethane, ethyl acetate, and acetone; insoluble in water. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(E)-2-phenylethenyl]phenyl acetate, and how can reaction conditions be validated?
- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation between 4-acetoxybenzaldehyde and phenylacetic acid derivatives. Reaction optimization involves monitoring temperature (80–100°C), solvent selection (e.g., ethyl acetate or toluene), and catalyst choice (e.g., piperidine or acetic acid). Validation includes thin-layer chromatography (TLC) with Rf values (e.g., 0.41–0.47 in n-hexane:ethyl acetate systems) and spectroscopic characterization (FT-IR for carbonyl stretches at ~1712 cm⁻¹ and NMR for trans-alkene protons at δ 6.6–7.8 ppm) .
Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) for derivatives of this compound?
- Methodological Answer : Discrepancies in NMR shifts (e.g., aromatic protons at δ 7.26–7.67 vs. δ 8.42–8.57) may arise from substituent effects or solvent polarity (e.g., DMSO vs. CDCl₃). Cross-validate using high-resolution mass spectrometry (HRMS) and computational tools (e.g., Gaussian for predicting chemical shifts). Compare with structurally analogous compounds, such as 4-acetoxycinnamaldehyde (CAS 157096-53-2), to resolve ambiguities .
Advanced Research Questions
Q. What computational methods are recommended to analyze the electronic structure and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets can model the compound’s HOMO-LUMO gaps and charge distribution. For crystal structure refinement, use SHELXL (via Olex2 or WinGX) to resolve torsional angles and intermolecular interactions, leveraging X-ray diffraction data (e.g., CCDC entries for related acetates) .
Q. How can researchers assess the compound’s stability under varying experimental conditions (e.g., pH, light exposure)?
- Methodological Answer : Conduct accelerated stability studies:
- Photostability : Expose to UV light (λ = 254–365 nm) and monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures (>180°C based on analogous compounds).
- pH Sensitivity : Test solubility and ester hydrolysis rates in buffered solutions (pH 2–12) using UV-Vis spectroscopy .
Q. What strategies are effective for resolving contradictions in bioactivity data (e.g., larvicidal vs. non-toxic profiles)?
- Methodological Answer :
- Dose-Response Analysis : Use probit regression to calculate LC₅₀/EC₅₀ values, ensuring standardized protocols (e.g., WHO guidelines for larvicidal assays).
- Metabolite Profiling : Identify degradation products via LC-MS/MS (e.g., m/z 214.046 for potential metabolites) to rule out assay interference.
- Structural Modifications : Compare with derivatives like 4-acetoxy-trans-cinnamaldehyde (CAS 157096-53-2) to isolate bioactive moieties .
Data Contradiction Analysis
Q. How to address inconsistencies in reported melting points (e.g., 180–181°C vs. 220–222°C for similar derivatives)?
- Methodological Answer : Discrepancies may stem from polymorphism or impurities. Perform recrystallization (e.g., ethyl acetate/hexane) followed by Differential Scanning Calorimetry (DSC) to confirm phase transitions. Cross-reference purity with elemental analysis (C, H, N ±0.4%) and HPLC (>95% purity thresholds) .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation (PEL: <1 mg/m³).
- Waste Disposal : Neutralize acidic/basic byproducts before incineration.
- Toxicity Screening : Refer to SDS data (e.g., acute oral toxicity LD₅₀ > 2000 mg/kg) and test dermal irritation using OECD 404 protocols .
Structural and Functional Insights
Q. How does the compound’s stereochemistry (E/Z isomerism) influence its physicochemical properties?
- Methodological Answer : The E-configuration (trans-alkene) is confirmed via NOESY NMR (absence of cross-peaks between vinyl and aromatic protons). Compare dipole moments and solubility (logP) with Z-isomers using COSMO-RS simulations. Experimentally, isolate isomers via chiral HPLC (Chiralpak IA column) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
